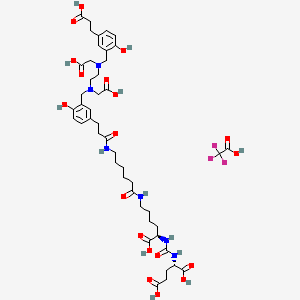
PSMA-11 2,2,2-Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PSMA-11 2,2,2-Trifluoroacetate is a complex organic compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its molecular structure and unique properties make it a valuable tool for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PSMA-11 2,2,2-Trifluoroacetate involves multiple steps, starting with the reaction of specific precursor molecules under controlled conditions. The process typically requires the use of strong bases and acids to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and advanced purification techniques. The compound is synthesized in batches, and rigorous quality control measures are implemented to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: PSMA-11 2,2,2-Trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions: The reactions involving this compound typically use reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications. These derivatives exhibit unique properties and functionalities that are valuable in scientific research.
Aplicaciones Científicas De Investigación
PSMA-11 2,2,2-Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the construction of complex molecules.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: this compound is utilized in the development of diagnostic and therapeutic agents, particularly in the field of oncology.
Industry: It finds applications in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which PSMA-11 2,2,2-Trifluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
PSMA-11 2,2,2-Trifluoroacetate is compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
PSMA-12 2,2,2-Trifluoroacetate
PSMA-13 2,2,2-Trifluoroacetate
PSMA-14 2,2,2-Trifluoroacetate
These compounds share similar structural features but differ in their functional groups and properties, making this compound distinct in its applications and effectiveness.
Propiedades
Fórmula molecular |
C46H63F3N6O19 |
|---|---|
Peso molecular |
1061.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(1R)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H62N6O17.C2HF3O2/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;3-2(4,5)1(6)7/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);(H,6,7)/t32-,33+;/m1./s1 |
Clave InChI |
FXOGHECPNKNJIK-VMXYRSAXSA-N |
SMILES isomérico |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


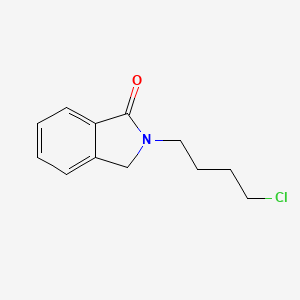

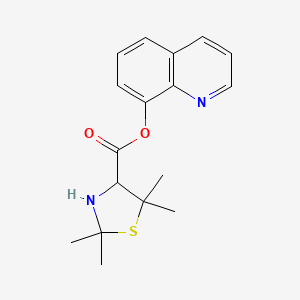
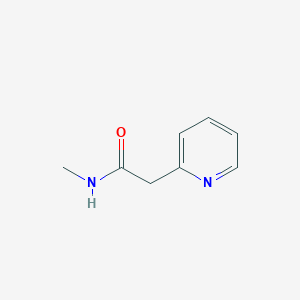
![N-[2-propan-2-yloxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B15354788.png)
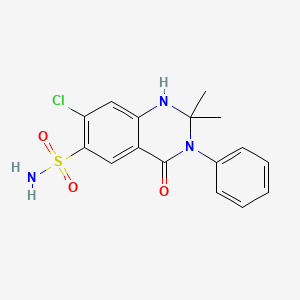
![N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide](/img/structure/B15354793.png)
![2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B15354794.png)
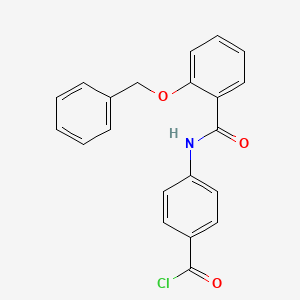
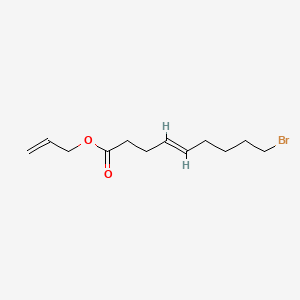

![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-hydroxypropanoate](/img/structure/B15354822.png)

![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B15354841.png)
